D-2-Aminobutyric acid is an optically active form of alpha-aminobutyric acid characterized by the molecular formula and a molecular weight of 103.12 g/mol. This compound is classified as an alpha-amino acid, where the amino group is attached to the second carbon of the butyric acid chain. Its structure includes a chiral center, making it significant in various biochemical contexts due to its stereochemistry. D-2-Aminobutyric acid is known for its role in metabolic pathways and has potential applications in pharmaceuticals and biochemistry .
D-2-ABA serves as an important intermediate in the synthesis of various pharmaceutical drugs, including:
The unnatural configuration of D-2-ABA allows it to integrate into these pharmaceuticals with unique properties, potentially leading to improved drug efficacy or overcoming limitations associated with naturally occurring L-amino acids.
D-2-ABA holds promise in the field of material science:
These reactions highlight its versatility as a building block in biochemical processes.
D-2-Aminobutyric acid exhibits several biological activities:
Several methods exist for synthesizing D-2-Aminobutyric acid:
These methods provide diverse approaches for obtaining this compound depending on desired purity and yield.
D-2-Aminobutyric acid has various applications across different fields:
Interaction studies on D-2-Aminobutyric acid focus on its effects on various biological systems:
These studies are crucial for understanding the compound's potential therapeutic uses and mechanisms of action.
D-2-Aminobutyric acid shares similarities with other amino acids but possesses unique characteristics. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
L-2-Aminobutyric Acid | C4H9NO2 | Enantiomer of D-2-Aminobutyric acid; often more stable |
3-Aminobutyric Acid | C4H9NO2 | Amino group at the third carbon; different biological activities |
Gamma-Aminobutyric Acid | C4H9NO2 | Known as GABA; major inhibitory neurotransmitter |
D-2-Aminobutyric acid's unique stereochemistry allows it to interact differently within biological systems compared to these similar compounds, making it a subject of interest for specific therapeutic applications.
Irritant